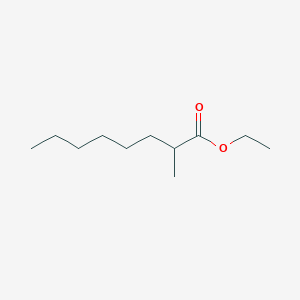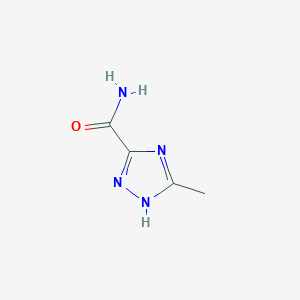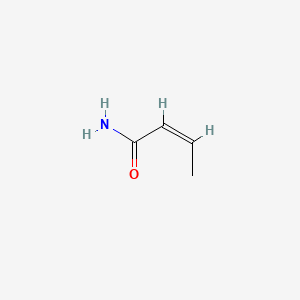
5,6-Acenaphthenediamine
Vue d'ensemble
Description
5,6-Acenaphthenediamine is a chemical compound that is widely used in scientific research for its unique properties. It is an organic compound that belongs to the class of amines and has a molecular formula of C12H12N2. This compound is widely used in the field of medicinal chemistry, biochemistry, and pharmacology due to its various properties.
Applications De Recherche Scientifique
Anticancer Properties : A study by Salahuddin et al. (2014) explored the synthesis of oxadiazole derivatives from o-phenylenediamine and naphthene-acetic acid, including compounds related to 5,6-Acenaphthenediamine. These compounds demonstrated potential anticancer activity, particularly against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Hydrogen Bond Dynamics : The dynamic behavior of hydrogen bonds in hydrogen 5,6-acenaphthenedicarboxylate was studied by Brück and Kilway (2001), using NMR spectroscopy. This research provides insights into the equilibrium between monomeric and aggregated species in such compounds, which is crucial for understanding their chemical behavior (Brück & Kilway, 2001).
Synthesis of Homooxacalixarenes : Al-Hujran, Dawe, and Georghiou (2012) reported the synthesis of 5,6-dialkoxyethers of acenaphthene, leading to the creation of acenaphthene analogues of octahomotetraoxacalixarenes. This study contributes to the development of new macrocyclic compounds with potential applications in various fields of chemistry (Al-Hujran, Dawe, & Georghiou, 2012).
Steroidal Heterocyclic Compounds Synthesis : Ali et al. (2015) explored the synthesis of steroidal heterocyclic compounds using o-phenylenediamine-related processes. These compounds have shown potential for anticancer and acetylcholinesterase inhibition activities (Ali et al., 2015).
Ruthenium(II) Arene Complexes in Cancer Treatment : Morris et al. (2001) investigated the efficacy of ruthenium(II) arene complexes, including 5,6-Acenaphthenediamine derivatives, in inhibiting the growth of human ovarian cancer cells. Their research provides valuable insights into novel metal-based anticancer agents (Morris et al., 2001).
Structural and Computational Investigation of 5,6-Acenaphthenes : Aschenbach et al. (2012) conducted a detailed study on the structure and bonding in peri-substituted acenaphthenes, providing essential information on the chemical behavior and potential applications of these compounds (Aschenbach et al., 2012).
Phosphoketolase Structures and Functions : Suzuki et al. (2010) reported the crystal structures of phosphoketolase, a ThDP-dependent enzyme with key roles in metabolic pathways, offering insights into its mechanism and potential applications in biochemistry (Suzuki et al., 2010).
Characterization of Hindered 5,6-Diarylacenaphthenes : Cross et al. (2001) focused on understanding the dynamics of atropisomer interconversion in 5,6-diarylacenaphthenes, which is crucial for applications in organic synthesis and material science (Cross et al., 2001).
Synthesis and Reactivity of Phosphino-Phosphonium Salts : Ray et al. (2013) synthesized and studied the reactivity of phosphino-phosphonium salts derived from 5,6-Acenaphthenediamine. This research contributes to the development of new organometallic compounds with potential applications in catalysis and materials science (Ray et al., 2013).
Propriétés
IUPAC Name |
1,2-dihydroacenaphthylene-5,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKZWLRCJKGXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290456 | |
| Record name | 5,6-Acenaphthenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Acenaphthenediamine | |
CAS RN |
3176-86-1 | |
| Record name | 5,6-Acenaphthenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Acenaphthenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B3051099.png)




![4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic Acid](/img/structure/B3051107.png)

![(10Z)-Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-one](/img/structure/B3051110.png)

![1-[(4-Nitrobenzyl)oxy]urea](/img/structure/B3051116.png)
